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Introduction

ALW-II-41-27 is a potent, type-1l ATP-competitive small molecule inhibitor primarily targeting
the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it
demonstrates significant activity against a range of other kinases, making a comprehensive
understanding of its selectivity profile crucial for its development as a therapeutic agent and its
use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of
ALW-1I-41-27, detailed experimental methodologies for kinase profiling, and a visualization of

the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of ALW-11-41-27 has been assessed using various platforms, including in
vitro kinase assays and cell-based chemical proteomics. The following tables summarize the
available quantitative data from multiple sources.

Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant
(Kd) values of ALW-11-41-27 against various kinases as determined by in vitro biochemical
assays.
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. Assay
Kinase IC50 (nM) Kd (nM)
Platform/Source
SelectScreen™/Sellec
EphA2 11 12 _
k Chemicals[2][3]
Not Specified/Cayman
DDR2 51 _
Chemical[4]
Not Specified/Cayman
Src 14 ]
Chemical[4]
) Not Specified/Cayman
RET (wild-type) 24.7 ]
Chemical[4]
Not Specified/Cayman
RETV804L 94.2 .
Chemical[4]
Not Specified/Cayman
RETV804M 15.8
Chemical[4]

Table 2: Cellular Kinase Inhibition (EC50 Values)

This table displays the half-maximal effective concentration (EC50) of ALW-11-41-27 in cellular

assays, indicating its potency in a biological context.
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KinaselCell Line EC50 (nM) Cell Line
EphA3 (Tel fusion) <500 Ba/F3[5]
Kit (Tel fusion) <500 Ba/F3[5]
Fms (Tel fusion) <500 Ba/F3[5]
KDR (Tel fusion) <500 Ba/F3[5]
FLT1 (Tel fusion) <500 Ba/F3[5]
FGR (Tel fusion) <500 Ba/F3[5]
Src (Tel fusion) <500 Ba/F3[5]
Lyn (Tel fusion) <500 Ba/F3[5]
Bmx (Tel fusion) <500 Ba/F3[5]
Bcr-Abl <500 Ba/F3[5]
RETC634R 44 RAT1[4]
RETM918T 56 RAT1[4]

Table 3: Kinome-Wide Selectivity Profile (KiNativ)

The following table presents data from in situ drug-target interaction analysis in H358 xenograft
tumors using the KiNativ™ chemical proteomics platform. The values represent the percentage
of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by ALW-
11-41-27.
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Kinase Percent Inhibition of ATP Binding
EphA2 98%
DDR1 96%
Src 95%
Yes 94%
Lyn 93%
Fgr 92%
Abl 91%
Kit 89%
PDGFRa 88%
PDGFRp 87%
VEGFR2 85%
CSF1R 82%
Lck 78%
p38a 75%
p38p 72%
Rafl 68%
DDR2 65%
EphA5 62%
EphA8 58%
EphB1 55%
EphB2 53%
EphB3 51%
Frk 45%
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Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

Experimental Protocols

SelectScreen™ Kinase Profiling Service (Thermo Fisher
Scientific)

The in vitro IC50 values for ALW-11-41-27 were generated using the SelectScreen™ Kinase
Profiling Service. This service employs various assay technologies, with the LanthaScreen™
Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™
647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest.
Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results
in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that
binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET
signal.

General Protocol:

e Compound Preparation: Test compounds, such as ALW-1I-41-27, are serially diluted to
various concentrations, typically in 100% DMSO.

o Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well
plate.

o Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europium-
labeled anti-tag antibody in kinase buffer is added to the wells.

o Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

 Incubation: The plate is incubated at room temperature for a specified period (e.g., 60
minutes) to allow the binding equilibrium to be reached.

o Plate Reading: The plate is read on a fluorescence plate reader capable of measuring time-
resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor
(europium) is calculated.
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o Data Analysis: The emission ratios are plotted against the compound concentration, and the
IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are
kinase-dependent and optimized for each assay. For type Il inhibitors like ALW-II-41-27 that
bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly
influence the measured potency.

KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)

This chemical proteomics platform measures the ability of a compound to bind to and protect
active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by
an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the
active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each
kinase is inversely proportional to the binding affinity and concentration of the test compound.

General Protocol:

Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.

« Inhibitor Incubation: The lysate is incubated with the test compound (ALW-11-41-27) at
various concentrations to allow for target engagement.

e Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the
lysate. This probe will covalently label the active site lysine of kinases not bound by the
inhibitor.

e Digestion: The proteome is digested into peptides.

e Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity
chromatography.

e Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
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o Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor
is compared to a vehicle control to determine the percentage of inhibition of probe binding.

Signaling Pathways and Mechanisms of Action

ALW-II-41-27 primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a
receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways
involved in cell proliferation, migration, and invasion.
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Caption: EphA2 signaling pathway and its inhibition by ALW-I11-41-27.
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One of the key downstream pathways affected by ALW-I1-41-27 is the RhoA/ROCK pathway.
Inhibition of EphA2 by ALW-1I-41-27 has been shown to decrease the levels of active, GTP-
bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase
(ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion,
and motility.
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Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

ALW-II-41-27 is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity
has been characterized through various robust platforms, revealing a spectrum of targets that
should be considered in the design and interpretation of studies utilizing this compound. The
provided data and experimental outlines serve as a valuable resource for researchers in the
fields of oncology and drug discovery, facilitating a deeper understanding of the biological
effects of ALW-II-41-27 and aiding in its further development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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